Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate
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Overview
Description
Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a methoxy group, and two chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-amino-3-(2-chlorophenyl)propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and chlorine groups may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- 5-chloro-2-methoxybenzenesulfonyl chloride
- 3-amino-3-(2-chlorophenyl)propanoic acid
Uniqueness
Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Cl2NO5S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfonylamino]-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-3-26-18(22)11-15(13-6-4-5-7-14(13)20)21-27(23,24)17-10-12(19)8-9-16(17)25-2/h4-10,15,21H,3,11H2,1-2H3 |
InChI Key |
QVOVFLBJPHSGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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